![molecular formula C17H14ClFN2OS2 B017826 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene CAS No. 109425-68-5](/img/structure/B17826.png)
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mechanism Of Action
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that are essential for B-cell survival and proliferation. This leads to apoptosis (programmed cell death) of the malignant B-cells.
Biochemical And Physiological Effects
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has been shown to have selective activity against BTK, with minimal inhibition of other kinases. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has been well-tolerated and has shown minimal toxicity to normal tissues.
Advantages And Limitations For Lab Experiments
One advantage of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing regimens in preclinical studies. However, one limitation is its relatively high cost compared to other BTK inhibitors. Additionally, 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of interest is the investigation of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene in other types of B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene in combination with other drugs, as well as its potential for use in personalized medicine approaches.
Synthesis Methods
The synthesis of 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene involves several steps, including the preparation of the key intermediate 2-chloro-3-thiophenemethanol, which is then reacted with 5-fluoro-2,3-dihydrobenzo[b]thiophene-3-ol in the presence of a base to form the desired product. The synthesis route has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In vitro studies have shown that 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene has significant anti-tumor activity in mouse models of CLL and MCL, with minimal toxicity to normal tissues.
properties
CAS RN |
109425-68-5 |
|---|---|
Product Name |
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene |
Molecular Formula |
C17H14ClFN2OS2 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-[[3-[(2-chlorothiophen-3-yl)methoxy]-5-fluoro-2,3-dihydro-1-benzothiophen-2-yl]methyl]imidazole |
InChI |
InChI=1S/C17H14ClFN2OS2/c18-17-11(3-6-23-17)9-22-16-13-7-12(19)1-2-14(13)24-15(16)8-21-5-4-20-10-21/h1-7,10,15-16H,8-9H2 |
InChI Key |
WZBHBMIOGBUMBW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(C(S2)CN3C=CN=C3)OCC4=C(SC=C4)Cl |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(S2)CN3C=CN=C3)OCC4=C(SC=C4)Cl |
synonyms |
5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



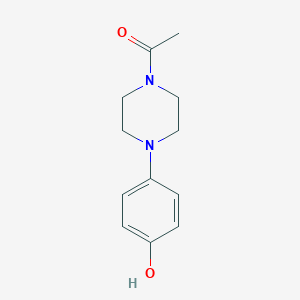
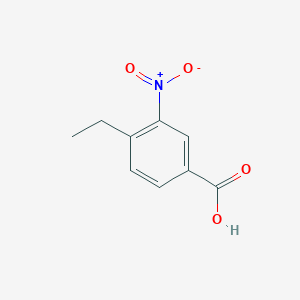
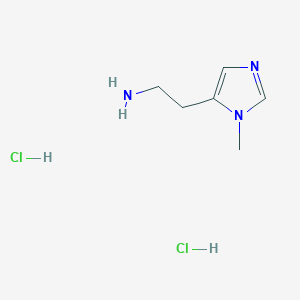
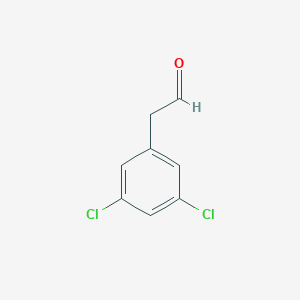
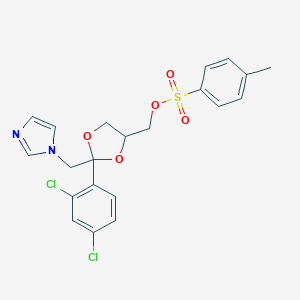
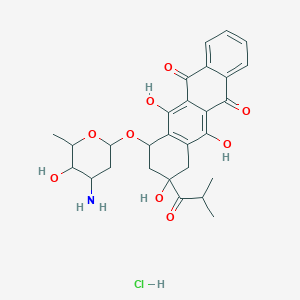
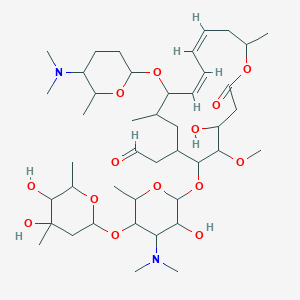
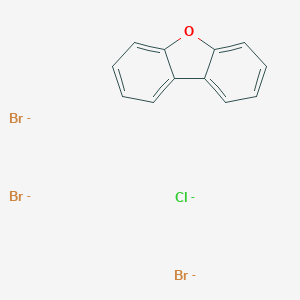
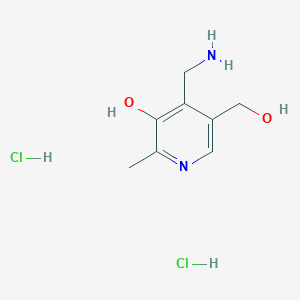
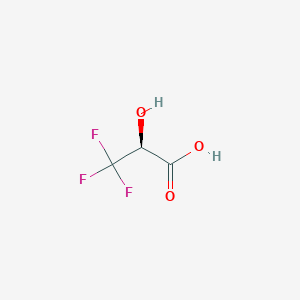
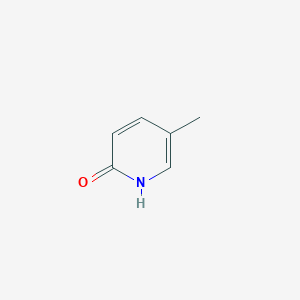
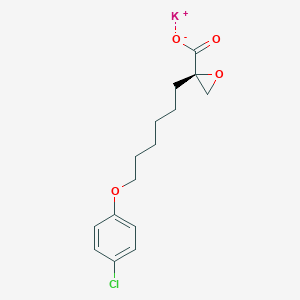
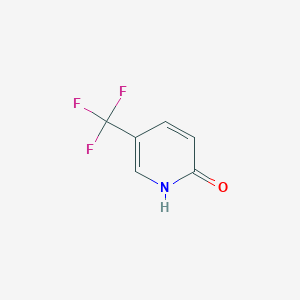
![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)